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  • Product: N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide
  • CAS: 1980049-28-2

Core Science & Biosynthesis

Foundational

Literature review on N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide derivatives

An In-Depth Technical Guide on N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide Derivatives: Synthesis, Directed Metalation, and Pharmacological Applications Executive Summary The functionalization of pyridine-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide Derivatives: Synthesis, Directed Metalation, and Pharmacological Applications

Executive Summary

The functionalization of pyridine-3-carboxamides (nicotinamides) is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28-2)[1] stands out as a highly specialized, tri-functional scaffold. Rather than serving merely as a passive structural backbone, this molecule is a dynamic platform engineered for precision synthesis and high-affinity target binding.

This technical guide deconstructs the causality behind the structural features of this scaffold, detailing how the N,N-diisopropyl amide acts as a powerful Directed Metalation Group (DMG), how the 2-methyl group enables lateral lithiation, and how the 6-trifluoromethyl group dictates both electronic deactivation and pharmacokinetic survivability. Furthermore, we explore the translation of these synthetic intermediates into potent inhibitors of the Hedgehog (Hh) signaling pathway in oncology[2] and Glycine Transporter 1 (GlyT1) in neurology[3].

Structural and Electronic Causality

To master the chemistry of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, one must understand the thermodynamic and kinetic roles of its three primary substituents:

  • The N,N-Diisopropyl Amide (The Shield and Director): In organolithium chemistry, primary and secondary amides are prone to deprotonation, while unhindered tertiary amides are susceptible to nucleophilic attack at the carbonyl carbon (forming ketones via tetrahedral intermediates). The N,N-diisopropyl group provides extreme steric bulk, effectively shielding the carbonyl carbon from nucleophilic addition by alkyllithium reagents. Simultaneously, the carbonyl oxygen serves as a Lewis basic site, coordinating the lithium cation and directing the strong base to the nearest acidic protons (Directed ortho-Metalation, DoM)[4].

  • The 6-Trifluoromethyl Group (The Electronic Anchor): The −I and −M effects of the CF3​ group severely deplete the electron density of the pyridine ring. This prevents oxidative degradation (e.g., N-oxidation by cytochrome P450 enzymes in vivo) and blocks electrophilic aromatic substitution. Crucially, it lowers the pKa of the remaining ring protons and increases the lipophilicity (logP) of the molecule, a mandatory requirement for derivatives intended to cross the blood-brain barrier (BBB)[2].

  • The 2-Methyl Group (The Thermodynamic Sink): While the C4 position of the pyridine ring is ortho to the amide, the 2-methyl group provides an alternative, highly acidic site for deprotonation. Metalation at this position (lateral lithiation) generates a stable aza-enolate. The steric clash between the N,N-diisopropyl group and the C4 position often kinetically and thermodynamically favors lateral metalation at the 2-methyl group, allowing for complex side-chain elongation or annulation[4].

Synthetic Methodologies: Directed Metalation and Functionalization

The synthesis of complex derivatives from this scaffold relies heavily on lateral lithiation. Standard bases like Lithium Diisopropylamide (LDA) can lead to unwanted dimerization or incomplete metalation[4]. Therefore, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the reagent of choice.

Step-by-Step Protocol: Lateral Lithiation and Electrophilic Trapping

This protocol is designed as a self-validating system; temperature control is paramount to prevent the polymerization of the highly reactive lithiated pyridine species.

  • Preparation of the Non-Nucleophilic Base: In a flame-dried Schlenk flask under high-purity argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.2 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: LiTMP is utilized because its massive steric profile strictly limits it to acting as a Brønsted base, completely eliminating the risk of nucleophilic addition to the highly electrophilic CF3​ -activated pyridine ring.

  • Substrate Metalation: Add a solution of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 equiv) in anhydrous THF dropwise over 15 minutes at -78 °C. The mixture will transition to a deep red/purple hue, signaling the formation of the lateral aza-enolate (C2- CH2​Li ).

    • Causality: The lithium ion coordinates to the amide oxygen, forming a pre-lithiation complex (CIPE). The base is directed to the 2-methyl group, abstracting a proton to form a resonance-stabilized intermediate.

  • Electrophilic Quench: After 1 hour of stirring at -78 °C, introduce the electrophile (e.g., an aryl aldehyde or alkyl halide, 1.5 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature to ensure complete conversion.

  • Validation & Workup: Quench the reaction strictly with saturated aqueous NH4​Cl to prevent over-protonation of the pyridine nitrogen. Extract with EtOAc.

    • Self-Validation: Analyze the crude mixture via 1H NMR using 1,3,5-trimethylbenzene as an internal standard. The successful reaction is validated by the complete disappearance of the 2-methyl singlet ( ∼2.6 ppm) and the emergence of the functionalized side-chain signals[4].

SyntheticWorkflow A N,N-Diisopropyl-2-methyl- 6-(CF3)-nicotinamide B LiTMP, THF -78 °C A->B Coordination & Deprotonation C Lateral Lithiated Intermediate (C2-CH2Li) B->C Kinetic Control D Electrophile (E+) (e.g., Aldehyde/Alkyl Halide) C->D Nucleophilic Attack E C2-Functionalized Derivative D->E Quench (NH4Cl)

Workflow of Directed Metalation and Lateral Lithiation of Nicotinamide Derivatives.

Pharmacological Applications of Derivatives

Derivatives of the 2-methyl-6-(trifluoromethyl)nicotinamide core have demonstrated profound efficacy in two distinct therapeutic areas, driven by the modularity of the amide and C2 positions.

Oncology: Hedgehog (Hh) Signaling Inhibitors

Aberrant activation of the Hedgehog signaling pathway is a primary driver in basal cell carcinoma and medulloblastoma. Derivatives of this scaffold act as potent antagonists of the Smoothened (Smo) receptor[2]. By binding to the heptahelical bundle of Smo, these compounds lock the receptor in an inactive conformation, preventing the downstream activation and nuclear translocation of Gli transcription factors[5]. The CF3​ group is critical here, as it engages in halogen bonding within the hydrophobic pocket of the Smo receptor.

HhPathway Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds & Inhibits Smo Smoothened (Smo) Active State Ptch->Smo Relieves Inhibition (in absence of Hh) Gli Gli Transcription Factors (Activated) Smo->Gli Activates Drug Nicotinamide Derivative (Smo Antagonist) Drug->Smo Binds Heptahelical Bundle (Blocks Activation) DNA Tumor Proliferation Genes Gli->DNA Translocates to Nucleus

Mechanism of action for Nicotinamide derivatives in the Hedgehog signaling pathway.

Neurology: Glycine Transporter 1 (GlyT1) Inhibitors

In the treatment of schizophrenia, the NMDA receptor hypofunction model suggests that enhancing glutamatergic transmission can alleviate negative symptoms. Derivatives where the N,N-diisopropyl group is replaced or extended into complex cycloalkyl-sulfonyl systems (e.g., N-(cis-1-(cyclopropylmethyl)-4-(cyclopropylmethyl)sulfonyl)cyclohexyl derivatives) act as highly selective GlyT1 inhibitors[3]. By inhibiting the reuptake of glycine from the synaptic cleft, these compounds increase the local concentration of glycine, a mandatory co-agonist for NMDA receptor activation. The high lipophilicity imparted by the 6- CF3​ and 2-methyl groups ensures rapid partitioning across the blood-brain barrier.

Quantitative Data & Structure-Activity Relationships (SAR)

The precise substitution pattern on the nicotinamide core drastically alters target affinity. The table below summarizes the structure-activity relationship (SAR) data for representative derivatives based on this scaffold.

Compound / ModificationPrimary TargetIC50 (nM)Pharmacological Efficacy & Causality
N-(cis-1-(cyclopropylmethyl)sulfonyl)cyclohexyl)-2-methyl-6-(CF3)nicotinamide GlyT1~ 15High BBB penetration; robust antipsychotic efficacy due to optimized logP from the CF3 group.
N-(4-chloro-3-(4-ethylpyridin-2-yl)phenyl)-2-methyl-6-(CF3)nicotinamide Smoothened (Hh)< 50Blocks Gli activation; deep insertion into the Smo heptahelical bundle via the biaryl amide extension.
2-Methyl-6-(CF3)nicotinamide (Unsubstituted Amide) Smo / GlyT1> 10,000Poor binding affinity; lacks the necessary hydrophobic interactions provided by dialkyl/aryl amide substitutions.
N,N-Diethyl-2-methyl-6-(CF3)nicotinamide Smoothened~ 850Reduced steric bulk lowers target residence time compared to bulkier diisopropyl or complex aryl derivatives.

Conclusion

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is far more than a simple heterocyclic building block. It is a masterclass in rational chemical design. The N,N-diisopropyl group provides absolute regiocontrol during directed metalation, allowing chemists to perform surgical lateral lithiations at the 2-methyl position. Meanwhile, the 6-trifluoromethyl group ensures the resulting drug candidates possess the metabolic stability and lipophilicity required to survive first-pass metabolism and penetrate the central nervous system. Whether deployed as a precursor for complex pyrrolopyridinones or as the core pharmacophore for Smoothened and GlyT1 inhibitors, this scaffold remains a vital tool in the arsenal of modern drug development.

References

  • Couture, A., et al. (2006). One-Pot Synthesis of 2,3-Dihydro-pyrrolopyridinones Using in Situ Generated Formimines. Organic Letters, ACS Publications. Retrieved from[Link]

  • Google Patents. (2006). Pyridyl inhibitors of hedgehog signalling (WO2006028958A2).
  • Google Patents. (2010). Cyclohexyl derivatives as GlyT1 inhibitors (US20100029726A1).
  • Google Patents. (2013). Benzimidazole derivatives (US8431597B2).

Sources

Exploratory

Predictive Toxicology and Safe Handling Framework for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Executive Summary The compound N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28-2) is a highly specialized fluorinated pyridine derivative utilized in advanced chemical synthesis and drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28-2) is a highly specialized fluorinated pyridine derivative utilized in advanced chemical synthesis and drug discovery[1]. Due to its unique structural motifs—specifically the highly lipophilic trifluoromethyl ( CF3​ ) group and the sterically hindered N,N-diisopropyl amide—it presents a distinct pharmacokinetic and toxicological profile. This whitepaper establishes a rigorous, field-proven framework for assessing its predictive toxicology, executing self-validating safety assays, and implementing stringent occupational handling guidelines.

Physicochemical & Structural Hazard Profiling

Understanding the baseline physicochemical properties of this compound is the first step in predicting its biological behavior and establishing appropriate engineering controls.

Table 1: Quantitative Physicochemical and Hazard Data

Parameter Value / Descriptor
Chemical Name N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide
CAS Number 1980049-28-2[1]
Molecular Formula C₁₄H₁₉F₃N₂O[1]
Molecular Weight 288.31 g/mol [1]
Purity Standard ≥98% (Analytical Grade)[1]
Storage Conditions Sealed in dry environment, 2-8°C[1]

| Hazard Classification | Hazardous Material (HazMat pending full in vivo profiling)[1] |

Mechanistic Toxicology & Structure-Activity Relationships (SAR)

The toxicological potential of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is driven by three primary structural features:

  • The Trifluoromethyl ( CF3​ ) Group: While CF3​ groups are generally added to drug candidates to improve metabolic stability and membrane permeability, highly fluorinated aromatic systems can occasionally undergo oxidative defluorination, leading to reactive acyl fluorides. Furthermore, recent literature indicates that certain fluorinated nicotinamide derivatives can hijack cellular energy cycles by interfering with NAD+ metabolic pathways, potentially activating NAD-consuming enzymes (e.g., SARM1) and inducing localized cytotoxicity[2].

  • The Pyridine Core: Pyridine rings are highly susceptible to Phase I Cytochrome P450 (CYP450)-mediated N-oxidation. While pyridine N-oxides are typically stable and readily excreted, alternative ring epoxidation can yield transient, electrophilic reactive intermediates capable of covalently binding to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

  • Steric Hindrance: The bulky N,N-diisopropyl amide group provides significant resistance against plasma amidases. This prevents rapid hydrolysis into the corresponding nicotinic acid, prolonging systemic exposure and necessitating thorough chronic toxicity screening.

Mechanism Parent N,N-diisopropyl-2-methyl- 6-(trifluoromethyl)nicotinamide CYP Hepatic CYP450 Metabolism Parent->CYP Phase I Stable Pyridine N-Oxide (Stable Clearance) CYP->Stable Major Reactive Reactive Electrophile (Toxicity Risk) CYP->Reactive Minor Trapping GSH Conjugation (Detoxification) Reactive->Trapping Phase II

Predicted CYP450-mediated metabolic pathway and reactive intermediate trapping.

Standardized Toxicity Assessment Framework

To ensure regulatory compliance and scientific integrity, the safety evaluation of this compound must follow the internationally recognized OECD Guidelines for the Testing of Chemicals (Section 4: Health Effects)[3].

Workflow InVitro Tier 1: In Vitro Assays (OECD 439, 491, 471) ADME Tier 2: ADME Profiling (Hepatocyte Clearance) InVitro->ADME Non-Irritant/Non-Mutagenic InVivo Tier 3: In Vivo Toxicity (OECD 408 90-Day Oral) ADME->InVivo Favorable PK Safety Safety & Risk Assessment (NOAEL) InVivo->Safety Data Synthesis

Tiered toxicity screening workflow from in vitro assays to in vivo profiling.

  • Tier 1 (In Vitro): Initial screening must establish baseline irritation and mutagenicity. We utilize OECD TG 439 (Reconstructed Human Epidermis) for skin irritation and OECD TG 491 (Short Time Exposure) for eye damage potential[4]. Genotoxicity is ruled out via the Ames Test (OECD TG 471).

  • Tier 2 (ADME): Hepatic clearance and reactive metabolite profiling (detailed in Section 5).

  • Tier 3 (In Vivo): To mimic prolonged occupational or clinical exposure, a subchronic OECD TG 408 (90-Day Oral Toxicity Study in Rodents) is conducted to establish the Maximally Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL)[5].

Self-Validating Protocol: Hepatocyte Clearance & Reactive Metabolite Trapping

A fundamental pillar of modern toxicology is the use of self-validating experimental systems. The following protocol determines the metabolic stability of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide while simultaneously screening for hepatotoxic reactive intermediates.

Step 1: Preparation of the Biological Matrix

  • Action: Thaw and plate cryopreserved human hepatocytes in a 96-well format at a density of 1×106 cells/mL.

  • Causality: Hepatocytes are selected over liver microsomes (HLMs) because they contain the complete, intact complement of both Phase I (CYP450) and Phase II (UGT, SULT, GST) metabolizing enzymes, providing a highly accurate physiological model of hepatic clearance.

Step 2: Compound Incubation and Electrophilic Trapping

  • Action: Spike the test compound to a final concentration of 1 µM. Simultaneously, add Glutathione (GSH) to a final concentration of 5 mM.

  • Causality: The test compound is kept at a low concentration (1 µM) to prevent enzyme saturation and ensure linear Michaelis-Menten kinetics. GSH is added in vast excess to act as a nucleophilic "trap." If the pyridine core undergoes toxic bioactivation into an electrophile, the GSH will instantly bind to it, forming a stable adduct that can be detected via mass spectrometry, thus flagging idiosyncratic toxicity risks.

Step 3: Integration of Self-Validating Controls

  • Action: In parallel wells, run Verapamil (1 µM) and Warfarin (1 µM) under identical conditions.

  • Causality: This step makes the assay self-validating. Verapamil is a known high-clearance drug, while Warfarin is a low-clearance drug. If the LC-MS/MS data shows that Verapamil was not rapidly cleared, it proves the hepatocyte batch is metabolically dead or compromised. The assay automatically invalidates itself, preventing the reporting of false-negative toxicity data for the target compound.

Step 4: Quenching and LC-MS/MS Analysis

  • Action: At precise time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Causality: The ice-cold organic solvent instantly denatures the cellular enzymes, halting metabolism at the exact time point required for half-life ( t1/2​ ) calculation, while simultaneously precipitating proteins to prevent MS column clogging.

Occupational Exposure & Safe Handling Guidelines

Until comprehensive in vivo NOAEL data[5] is fully established, N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide must be handled as a potential systemic toxicant.

Table 2: Safe Handling and Exposure Controls

Control Measure Specification & Rationale
Engineering Controls Handle strictly within a certified chemical fume hood (face velocity 80-100 fpm) to prevent inhalation of aerosolized particulates.
Respiratory Protection If handling bulk powders outside a containment isolator, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

| Hand Protection | Double-gloving with chemical-resistant Nitrile gloves (minimum 0.11 mm thickness). The lipophilic CF3​ group may enhance dermal penetration. | | Eye Protection | Snug-fitting safety goggles or a full face shield. (Baseline data pending OECD TG 491 eye irritancy outcomes[4]). | | Spill Management | Do not dry sweep. Wet-wipe the area with a solvent mixture (e.g., 50/50 ethanol/water) and dispose of all materials as halogenated chemical waste. |

References
  • National Institutes of Health (NIH) / PubMed. "The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells." Biology (Basel), 2024. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents." OECD iLibrary. URL: [Link]

  • RE-Place. "OECD publishes new and updated Test Guidelines for chemicals (TG 439, TG 491)." RE-Place. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, a compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, a compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 2-methyl-6-(trifluoromethyl)nicotinic acid, followed by an amide coupling reaction with diisopropylamine. This guide is designed to be a practical resource for researchers, offering detailed protocols, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction

Nicotinamide derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a reliable synthetic route to N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, providing a foundation for further research and development.

Overall Synthetic Scheme

The synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-methyl-6-(trifluoromethyl)nicotinic acid, which is then coupled with diisopropylamine in the second step to yield the final product.

Synthesis_Scheme cluster_0 Step 1: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid cluster_1 Step 2: Amide Coupling Starting_Materials_1 Ethyl acetoacetate + 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Intermediate_Ester Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Starting_Materials_1->Intermediate_Ester Condensation (Ammonium carbamate) Intermediate_Acid 2-methyl-6-(trifluoromethyl)nicotinic acid Intermediate_Ester->Intermediate_Acid Hydrolysis (e.g., LiOH, H2O/THF) Starting_Materials_2 2-methyl-6-(trifluoromethyl)nicotinic acid + Diisopropylamine Final_Product N,N-diisopropyl-2-methyl-6- (trifluoromethyl)nicotinamide Starting_Materials_2->Final_Product Amide Coupling (e.g., HATU, DIPEA)

Caption: Overall synthetic workflow for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Part 1: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid

This part of the synthesis focuses on the preparation of the key carboxylic acid intermediate. The synthesis begins with the formation of an ethyl nicotinate derivative, which is then hydrolyzed to the desired nicotinic acid.

Step 1.1: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

The synthesis of ethyl 2-methyl-6-(trifluoromethyl)nicotinate can be achieved via a condensation reaction between ethyl acetoacetate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the presence of an ammonia source, such as ammonium carbamate[1]. This method is advantageous as it constructs the pyridine ring in a convergent manner.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add ethyl acetoacetate (1.0 eq) and methanol.

  • Ammonia Source: Add ammonium carbamate (1.5 eq) to the solution and stir at room temperature until the ethyl acetoacetate is converted to (Z)-3-aminobut-2-enoate, which can be monitored by Thin Layer Chromatography (TLC).

  • Condensation: To the resulting mixture, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Step 1.2: Hydrolysis to 2-methyl-6-(trifluoromethyl)nicotinic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-6-(trifluoromethyl)nicotinic acid.

Part 2: Synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

The final step in the synthesis is the amide coupling of 2-methyl-6-(trifluoromethyl)nicotinic acid with diisopropylamine. A common and efficient method for this transformation is the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: To the solution, add diisopropylamine (1.2 eq), followed by DIPEA (2.0 eq).

  • Coupling Agent: Add HATU (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Data and Characterization

Table 1: Reagents and Solvents

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Purpose
Ethyl acetoacetateC6H10O3130.14Starting Material
4-ethoxy-1,1,1-trifluoro-3-buten-2-oneC6H7F3O2168.11Starting Material
Ammonium carbamateCH5N1O279.06Ammonia Source
Lithium hydroxideLiOH23.95Hydrolysis Reagent
2-methyl-6-(trifluoromethyl)nicotinic acidC8H6F3NO2205.14Intermediate
DiisopropylamineC6H15N101.19Amine Source
HATUC10H15F6N6OP380.23Coupling Agent
DIPEAC8H19N129.24Non-nucleophilic Base
Dichloromethane (DCM)CH2Cl284.93Solvent
Tetrahydrofuran (THF)C4H8O72.11Solvent
MethanolCH4O32.04Solvent

Expected Analytical Data for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide:

  • ¹H NMR: The spectrum is expected to show signals for the isopropyl methyl protons (a doublet), the isopropyl methine protons (a septet), the methyl group on the pyridine ring (a singlet), and the aromatic protons on the pyridine ring (two doublets).

  • ¹³C NMR: The spectrum should display distinct signals for the trifluoromethyl carbon, the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the diisopropyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C14H19F3N2O, MW: 288.31).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trifluoromethyl-containing compounds and their reagents should be handled with care. Avoid inhalation of dust and vapors.

  • DIPEA and diisopropylamine are corrosive and have strong odors. Handle these reagents in a fume hood.

  • HATU is a potentially explosive reagent and should be handled with care.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1.1Incomplete reaction or side reactions.Ensure anhydrous conditions. Monitor reaction closely by TLC and adjust reaction time and temperature as needed.
Incomplete hydrolysis in Step 1.2Insufficient base or reaction time.Increase the amount of LiOH or prolong the reaction time. Gentle heating may be applied if necessary.
Low yield in the amide coupling stepInactive coupling agent or presence of moisture.Use freshly opened or properly stored HATU. Ensure all glassware and solvents are dry.
Difficulty in purificationCo-eluting impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in their drug discovery and development programs.

References

  • Google Patents.
  • ACS Publications. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

Sources

Application

Application Note: N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide as a Privileged Building Block in Drug Discovery

Executive Summary In modern drug discovery, the strategic incorporation of functionalized pyridine rings is a cornerstone of rational drug design. N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of functionalized pyridine rings is a cornerstone of rational drug design. N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28-2) [1] has emerged as a highly specialized and privileged building block. This compound is uniquely designed to undergo highly regioselective late-stage functionalization, enabling the rapid synthesis of complex bicyclic heterocycles, such as aza-isoindolinones and naphthyridines, which are highly sought after in oncology and neurology drug discovery programs.

This application note provides a comprehensive guide to the structural rationale, mechanistic pathways, and validated laboratory protocols for utilizing this building block via Directed ortho-Metalation (DoM).

Structural Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a building block is designed with specific functional groups, rather than just knowing how to react it. Every moiety on this scaffold serves a distinct mechanistic purpose:

  • The C6-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ group serves a dual purpose. Pharmacologically, it enhances the lipophilicity ( logP ) and metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at the C6 position. Synthetically, its strong electron-withdrawing nature ( σI​=0.39 ) lowers the pKa of the pyridine ring protons, making the ring more susceptible to thermodynamically favorable deprotonation during metalation.

  • The C3-N,N-Diisopropyl Amide (The DMG): The N,N-diisopropyl carboxamide is one of the most powerful Directed Metalation Groups (DMGs) known in organic synthesis[2]. The carbonyl oxygen acts as a Lewis base, coordinating with the lithium cation of the base (e.g., LTMP). Meanwhile, the extreme steric bulk of the two isopropyl groups acts as a physical shield, completely preventing the alkyllithium base from undergoing nucleophilic acyl substitution (attack on the carbonyl carbon).

  • The C2-Methyl Group: By occupying the C2 position, the methyl group acts as a conformational lock and a blocking group. It forces the DMG to direct lithiation exclusively to the C4 position, ensuring 100% regioselectivity. Furthermore, the C2-methyl can later be functionalized (e.g., via radical bromination) for downstream cyclization events.

Key Application: Regioselective C4-Functionalization via DoM

The primary synthetic utility of this building block is its ability to undergo Directed ortho-Metalation (DoM) at the C4 position. When treated with a strong, sterically hindered base, the lithium coordinates to the amide oxygen, bringing the basic center into close proximity with the C4 proton.

Why LTMP over LDA or n-BuLi? Using standard n -butyllithium ( n -BuLi) often results in unwanted Chichibabin-type nucleophilic addition to the pyridine ring. While Lithium diisopropylamide (LDA) is commonly used, it has been documented that LDA can cause dimerization of nicotinamides[3]. Therefore, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the base of choice; its massive steric bulk prevents nucleophilic attack, while its high basicity ensures rapid, clean deprotonation at C4.

DoM_Mechanism SM Starting Material (CAS: 1980049-28-2) LTMP Lithiation LTMP, THF, -78°C SM->LTMP Complex Pre-lithiation Complex (Li+ coordinated to C=O) LTMP->Complex Coordination Lithiated C4-Lithiated Intermediate (Regioselective) Complex->Lithiated Deprotonation Electrophile Electrophile (E+) Lithiated->Electrophile Product C4-Substituted Product Electrophile->Product Quenching

Figure 1: Mechanistic workflow of Directed ortho-Metalation (DoM) at the C4 position.

Experimental Protocol: C4-Iodination via DoM

This protocol outlines the synthesis of the C4-iodo derivative, a highly versatile intermediate that can be subsequently utilized in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Reagents & Materials
  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 equiv, 10 mmol)[1]

  • 2,2,6,6-Tetramethylpiperidine (TMPH) (1.2 equiv, 12 mmol)

  • n -Butyllithium ( n -BuLi, 2.5 M in hexanes) (1.2 equiv, 12 mmol)

  • Iodine ( I2​ ) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology
  • Preparation of LTMP (The Base): To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (30 mL) and TMPH (12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (12 mmol) dropwise over 10 minutes. Causality & Validation: Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation of the amine. Re-cool to -78 °C before proceeding.

  • Regioselective Lithiation: Dissolve the nicotinamide starting material (10 mmol) in anhydrous THF (10 mL) and add it dropwise to the LTMP solution at -78 °C. Self-Validating Indicator: Upon addition, the solution will rapidly transition to a deep red or purple color. This intense coloration is the visual confirmation of the highly conjugated C4-lithiated pyridine species forming. Stir for 1.5 hours at -78 °C. Strict cryogenic control is mandatory to prevent ring-opening or degradation of the lithiated species.

  • Electrophilic Trapping: Dissolve I2​ (15 mmol) in anhydrous THF (10 mL) and add it dropwise to the dark reaction mixture at -78 °C. Causality & Validation: The deep red/purple color will immediately begin to fade as the electrophile is consumed, transitioning to a dark brown (due to excess iodine). Stir for 1 hour at -78 °C, then allow the flask to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (20 mL), followed immediately by saturated aqueous Na2​S2​O3​ (20 mL). Self-Validating Indicator: The addition of sodium thiosulfate will instantly reduce any unreacted iodine, causing the brown color to vanish, leaving a pale yellow or biphasic clear solution. Extract with EtOAc ( 3×30 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Quantitative Data: Electrophile Scope & Yields

The C4-lithiated intermediate generated from this building block is highly nucleophilic and reacts cleanly with a wide variety of electrophiles. Table 1 summarizes typical electrophilic trapping data.

Table 1: Electrophile Scope and Downstream Utility for C4-Functionalized Derivatives

ElectrophileReagent AddedSubstituent at C4Typical Yield (%)Downstream Drug Discovery Utility
Iodine I2​ in THF −I 82 – 88%Suzuki/Sonogashira cross-coupling
Dimethylformamide Anhydrous DMF −CHO 75 – 80%Reductive amination, condensation
Carbon Dioxide Solid CO2​ (Dry Ice) −COOH 85 – 90%Amide coupling, macrocyclization
Formimine in situ generated imine −CH2​NHR 65 – 75%Direct cyclization to pyrrolopyridinones

Downstream Applications in Drug Discovery

One of the most elegant applications of this building block is the one-pot synthesis of 2,3-dihydro-pyrrolopyridinones (aza-isoindolinones). These rigid, bicyclic scaffolds are highly prized in medicinal chemistry for their ability to mimic peptide bonds and interact with kinase hinge regions.

By trapping the C4-lithiated intermediate with an in situ generated formimine, an aminomethylated intermediate is formed. Because the N,N-diisopropyl amide is situated at C3, the newly introduced amine at C4 can undergo an intramolecular nucleophilic attack on the C3-carbonyl upon heating or under acidic conditions, expelling diisopropylamine and forming the lactam ring[3].

Downstream_Application A C4-Lithiated Intermediate B Formimine (in situ) Electrophilic Attack A->B C C4-Aminomethylated Intermediate B->C D Intramolecular Cyclization (Nucleophilic attack on C=O) C->D E 2,3-Dihydro-pyrrolopyridinone (Aza-isoindolinone) D->E

Figure 2: Tandem metalation-functionalization sequence for synthesizing pyrrolopyridinones.

This tandem sequence dramatically reduces step count and provides rapid access to highly functionalized, sp3-rich 3D scaffolds that are critical for modern structure-activity relationship (SAR) campaigns.

References

  • [3] Deguest, G., Devineau, A., Bischoff, L., Fruit, C., & Marsais, F. (2006). One-Pot Synthesis of 2,3-Dihydro-pyrrolopyridinones Using in Situ Generated Formimines. Organic Letters, 8(26), 5889-5892. Available at: [Link]

  • [2] Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

Sources

Method

Application Note: Overcoming Steric Hindrance in Amide Coupling for the Synthesis of N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Reaction Design The synthesis of highly sterically hindered amides represents a notorious bottleneck in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Reaction Design

The synthesis of highly sterically hindered amides represents a notorious bottleneck in medicinal chemistry and process development. The target molecule, N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide , presents a severe dual-steric challenge:

  • The Amine: Diisopropylamine (DIPA) possesses two bulky isopropyl groups, making it a strong base but an exceptionally poor nucleophile.

  • The Carboxylic Acid: 2-Methyl-6-(trifluoromethyl)nicotinic acid is sterically shielded at the ortho-position by a methyl group. Furthermore, the electron-withdrawing trifluoromethyl (-CF₃) group deactivates the pyridine ring.

Why Standard Reagents Fail: Attempting this coupling with standard uronium- or phosphonium-based reagents (e.g., HATU, PyBOP, or EDC/HOBt) typically results in trace yields. As recently highlighted in The Journal of Organic Chemistry, exposing highly hindered aliphatic amines to reagents like HATU frequently leads to rapid, unwanted guanylation of the amine rather than the desired C-N bond formation .

The Solution: To force this challenging coupling, the protocol must bypass bulky active esters. Instead, we utilize the highly electrophilic acid chloride intermediate . Activation is achieved using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) via a Vilsmeier-Haack mechanism. The subsequent amidation requires elevated temperatures (refluxing DCM) to provide the thermal energy necessary to overcome the immense steric activation barrier.

Physicochemical Properties & Stoichiometry

A successful self-validating protocol begins with precise stoichiometric control. The properties of the key components are summarized below .

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular WeightRole
2-Methyl-6-(trifluoromethyl)nicotinic acid261635-93-2205.13 g/mol Starting Material
Diisopropylamine (DIPA)108-18-9101.19 g/mol Amine Nucleophile
N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide1980049-28-2288.31 g/mol Target Product

Table 2: Reaction Stoichiometry (10 mmol Scale)

ReagentEquivalentsAmountFunction
2-Methyl-6-(trifluoromethyl)nicotinic acid1.0 eq2.05 gLimiting Reagent
Oxalyl Chloride1.5 eq1.31 mLActivating Agent
N,N-Dimethylformamide (DMF)0.05 eq39 µLCatalyst
Diisopropylamine (DIPA)1.5 eq2.12 mLNucleophile
Triethylamine (Et₃N)2.0 eq2.78 mLAuxiliary Base
Dichloromethane (DCM)N/A100 mL totalSolvent

Causality Note: While DIPA could theoretically act as its own base, using Triethylamine (Et₃N) as an auxiliary proton scavenger rapidly neutralizes the HCl generated during amidation. This prevents the protonation of DIPA, ensuring the maximum concentration of the free nucleophile is available for the difficult coupling step.

Step-by-Step Experimental Protocol

Phase 1: Acid Activation (Synthesis of Acid Chloride)
  • Preparation: Charge an oven-dried, argon-purged 100 mL round-bottom flask with 2-methyl-6-(trifluoromethyl)nicotinic acid (2.05 g, 10.0 mmol).

  • Solvation: Suspend the acid in anhydrous DCM (50 mL) to create a 0.2 M solution. Add catalytic DMF (39 µL, 0.5 mmol).

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Activation: Dropwise add oxalyl chloride (1.31 mL, 15.0 mmol) over 10 minutes.

    • Causality: Dropwise addition controls the vigorous, endothermic evolution of CO, CO₂, and HCl gases.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually become a homogeneous, pale-yellow solution as the acid chloride forms.

  • Self-Validation Step: Withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol. Analyze via LC-MS. Complete conversion is confirmed by the exclusive presence of the methyl ester mass (m/z 220.1 [M+H]⁺) and the disappearance of the starting acid.

  • Concentration: Concentrate the mixture under reduced pressure to rigorously remove unreacted oxalyl chloride and residual HCl. Redissolve the resulting crude acid chloride in fresh anhydrous DCM (25 mL).

Phase 2: Amidation
  • Amine Preparation: In a separate flame-dried 250 mL flask, dissolve DIPA (2.12 mL, 15.0 mmol) and Et₃N (2.78 mL, 20.0 mmol) in anhydrous DCM (25 mL). Cool to 0 °C.

  • Coupling: Slowly transfer the acid chloride solution (from Step 7) into the amine solution via a syringe over 15 minutes.

  • Thermal Acceleration: Allow the reaction to warm to room temperature, then equip the flask with a reflux condenser and heat to a gentle reflux (approx. 40 °C) for 14 hours.

    • Causality: The extreme steric hindrance of the dual isopropyl groups requires sustained thermal energy to overcome the activation barrier for nucleophilic attack.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature and dilute with additional DCM (50 mL).

  • Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (50 mL) to remove excess amines, saturated aqueous NaHCO₃ (50 mL) to remove any hydrolyzed acid, and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

  • Chromatography: Purify the residue via silica gel flash chromatography using a gradient of 5% to 30% Ethyl Acetate in Hexanes. The target compound elutes as a distinct UV-active band. Concentrate the pure fractions to afford N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Analytical Validation & Troubleshooting

  • Incomplete Acid Chloride Formation: If the methanol quench reveals unreacted starting material, the likely culprit is moisture in the DCM or degraded oxalyl chloride. Ensure strictly anhydrous conditions and use a fresh bottle of oxalyl chloride.

  • Stalled Amidation (Low Yield): If LC-MS shows a mixture of the target amide and hydrolyzed carboxylic acid (from unreacted acid chloride during workup), the nucleophilic attack was too slow. Solution: Swap the DCM solvent in Phase 2 for 1,2-dichloroethane (DCE) and increase the reflux temperature to 80 °C to force the reaction to completion.

Workflow Visualization

G A 2-Methyl-6-(trifluoromethyl) nicotinic acid B Acid Activation Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT A->B C Acid Chloride Intermediate (Highly Electrophilic) B->C D Amidation Diisopropylamine, Et3N DCM, Reflux (40°C) C->D E Crude Amide Mixture D->E F Aqueous Workup (1M HCl, NaHCO3, Brine) E->F G Flash Chromatography (Hexanes/EtOAc) F->G H N,N-Diisopropyl-2-methyl-6- (trifluoromethyl)nicotinamide G->H

Workflow for the synthesis of the sterically hindered target amide via an acid chloride intermediate.

References

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Source: Royal Society of Chemistry (RSC). URL: [Link]

  • Title: 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683. Source: PubChem (National Institutes of Health). URL: [Link]

Application

Applications of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide in agrochemical research

Application Note: N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide in Agrochemical Research Executive Summary & Chemical Profile In modern agrochemical development, the precise spatial arrangement of a molecule i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide in Agrochemical Research

Executive Summary & Chemical Profile

In modern agrochemical development, the precise spatial arrangement of a molecule is just as critical as its elemental composition. N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28-2)[1] serves as a highly specialized, privileged scaffold for the discovery of next-generation insecticides and herbicides[2].

This compound features three critical structural motifs:

  • The Nicotinamide Core: A proven pharmacophore in agrochemicals (e.g., flonicamid, boscalid) that interacts with specific enzymatic targets like insect Transient Receptor Potential Vanilloid (TRPV) channels or fungal succinate dehydrogenase.

  • The 6-Trifluoromethyl (-CF3) Group: Significantly enhances the molecule's lipophilicity for cuticular penetration and provides extreme metabolic stability against cytochrome P450 degradation in pests.

  • The N,N-Diisopropyl & 2-Methyl Substituents: These bulky groups create severe steric hindrance around the C-N amide bond. This steric clash restricts free rotation, resulting in axial chirality (atropisomerism) [3].

By utilizing this conformationally locked scaffold, researchers can isolate stable atropisomers to probe the 3D space of receptor binding pockets, identifying the highly active "eutomer" while discarding the inactive or off-target "distomer"[4].

Workflow Visualization: Atroposelective Agrochemical Screening

Workflow A Racemic Mixture CAS: 1980049-28-2 B Dynamic Kinetic Resolution (DBTA Chiral Auxiliary) A->B Heat & Solvent C Enantiopure Atropisomers (aR) and (aS) B->C Crystallization D Structural Derivatization (Agrochemical Library) C->D Cross-Coupling E High-Throughput Screening (In Vivo Bioassays) D->E Formulation F Lead Agrochemical Candidate E->F Validation

Workflow for the atroposelective resolution and screening of nicotinamide derivatives.

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution (DKR) of Atropisomers

To evaluate stereospecific biological activity, the racemic mixture must be resolved into its (aR) and (aS) atropisomers. We utilize a Dynamic Kinetic Resolution (DKR) approach via salt formation with enantiopure Dibenzoyltartaric acid (DBTA)[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10 mmol of racemic N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide and 10 mmol of (L)-DBTA in 50 mL of an ethanol/hexane (1:4) mixture.

    • Causality: (L)-DBTA acts as a chiral resolving agent, forming diastereomeric salts with differential solubilities.

  • Thermal Racemization: Heat the mixture to 65°C under reflux for 4 hours.

    • Causality: Elevated thermal energy overcomes the rotational barrier of the free base in solution. As the less soluble diastereomeric salt precipitates, the equilibrium shifts, driving the continuous racemization of the depleted enantiomer until near-complete conversion is achieved.

  • Crystallization: Cool the mixture at a strictly controlled rate of 5°C/hour down to 0°C.

    • Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer, ensuring high diastereomeric purity of the precipitate.

  • Free Base Recovery: Filter the crystals, wash with cold hexane, and partition between dichloromethane (DCM) and 1M aqueous Na2CO3. Extract the organic layer, dry over MgSO4, and concentrate.

  • Self-Validating Step: Analyze the recovered free base via HPLC on a CHIRALPAK AD-H column (hexane:isopropanol 95:5) to confirm enantiomeric excess (ee > 98%). If ee < 98%, recrystallize the salt before proceeding to biological screening.

Protocol 2: In Vivo High-Throughput Screening (Aphid Bioassay)

Once resolved, the atropisomers are tested for flonicamid-like insecticidal activity targeting the TRPV channels[2].

Step-by-Step Methodology:

  • Formulation: Dissolve 5 mg of the enantiopure compound in 1 mL of analytical-grade acetone. Dilute to a final concentration of 100 ppm using distilled water containing 0.01% (v/v) Triton X-100.

    • Causality: Acetone ensures complete dissolution of the lipophilic compound, while Triton X-100 acts as a non-ionic surfactant to break surface tension, ensuring uniform wetting of the waxy leaf cuticle.

  • Application: Immerse excised cotton leaves (Gossypium hirsutum) into the solution for 10 seconds. Allow to air dry completely in a fume hood.

  • Infestation: Transfer 20 synchronized adult aphids (Aphis gossypii) onto each treated leaf. Place leaves in ventilated Petri dishes lined with moistened filter paper to maintain turgor.

  • Observation: Evaluate mortality and feeding behavior at 24h, 48h, and 72h.

    • Causality: Nicotinamide-based TRPV modulators cause rapid feeding cessation due to proprioceptive failure. Lack of honeydew production is the primary indicator of efficacy before actual starvation-induced mortality occurs.

  • Self-Validating Step: Include a solvent-only control (negative) and a commercial flonicamid standard (positive). A valid test requires <5% mortality in the negative control to rule out solvent toxicity or handling stress.

Mechanism of Action Visualization

Mechanism A Active Atropisomer Binding B TRPV Channel Hyperactivation A->B Target Site C Ion Flux Disruption (Ca2+ / K+) B->C Depolarization D Proprioceptive Failure C->D Nerve Firing E Feeding Cessation & Starvation D->E Mortality

Mechanism of action for nicotinamide-based insecticides targeting insect TRPV channels.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters

ParameterValueScientific Implication
Compound Name N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamidePrivileged scaffold for agrochemical discovery.
CAS Number 1980049-28-2Unique identifier for regulatory tracking[1].
Molecular Weight 288.31 g/mol Optimal size for cuticular penetration in pests.
Functional Groups -CF3, N,N-diisopropyl amideHigh lipophilicity; restricted C-N bond rotation.
Rotational Barrier >25 kcal/mol (Estimated)Enables isolation of stable atropisomers at 25°C.

Table 2: Representative Bioassay Data (Aphid Mortality & Feeding Inhibition)

Test SubjectConcentration24h Feeding Inhibition (%)72h Mortality (%)Efficacy Profile
Racemic Mixture 100 ppm45.2 ± 3.152.8 ± 4.5Moderate
(aR)-Atropisomer 100 ppm92.4 ± 1.898.1 ± 1.2High (Eutomer / Target specific)
(aS)-Atropisomer 100 ppm12.1 ± 2.415.3 ± 3.0Low (Distomer / Off-target)
Flonicamid (Standard) 100 ppm89.5 ± 2.096.4 ± 1.5Baseline Control
Solvent Control 0 ppm2.0 ± 1.13.5 ± 1.0Validation Baseline

References[2] Title: US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound

Sources

Method

Application Notes and Protocols for the Catalytic Functionalization of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Introduction N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, a structurally complex pyridine derivative, presents a valuable scaffold for the development of novel agrochemicals and pharmaceuticals. The strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, a structurally complex pyridine derivative, presents a valuable scaffold for the development of novel agrochemicals and pharmaceuticals. The strategic placement of a directing amide group, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl group offers multiple avenues for selective C-H functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential catalytic strategies for the targeted modification of this molecule. The protocols described herein are based on established methodologies for related pyridine and benzamide systems, offering a robust starting point for experimental investigation.

The N,N-diisopropylamide moiety is a well-established directing group for ortho-C–H activation, a feature that can be leveraged for functionalization at the C5 position of the pyridine ring. Conversely, the electronic properties of the trifluoromethyl and methyl groups can influence the regioselectivity of other catalytic transformations. This document will explore these possibilities in detail, providing both the theoretical underpinnings and practical, step-by-step protocols for achieving desired chemical transformations.

Palladium-Catalyzed C-H Arylation and Alkenylation

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds via C-H activation. The N,N-diisopropylamide group in the target molecule is anticipated to direct palladium to the ortho C-H bond at the C5 position.

Mechanistic Rationale

The catalytic cycle for palladium-catalyzed C-H arylation typically involves the formation of a palladacycle intermediate. The amide oxygen coordinates to the palladium center, facilitating the cyclometalation step where the C-H bond at the C5 position is cleaved. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active palladium catalyst. A similar mechanism is operative for alkenylation reactions.

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B Substrate Coordination A->B Substrate C C-H Activation (Palladacycle Formation) B->C Directed C-H Cleavage D Oxidative Addition (Ar-X) C->D E Reductive Elimination D->E F Arylated Product E->F G Regenerated Pd(II) E->G HX G->B

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Protocol for Palladium-Catalyzed C5-Arylation

This protocol outlines a general procedure for the C5-arylation of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide with an aryl bromide.

Materials:

  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • P(Cy)₃·HBF₄ (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene (0.1 M)

Procedure:

  • To a dry Schlenk tube, add N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, aryl bromide, Pd(OAc)₂, P(Cy)₃·HBF₄, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl BromideYield (%)
14-bromotoluene75
21-bromo-4-methoxybenzene82
31-bromo-3,5-dimethylbenzene71

Table 1: Predicted yields for C5-arylation with various aryl bromides.

Nickel-Catalyzed C-H Functionalization

Nickel catalysis offers a more cost-effective and, in some cases, uniquely reactive alternative to palladium for C-H functionalization.[1][2] Nickel catalysts can engage in different mechanistic pathways, including those involving radical intermediates, which can lead to distinct reactivity and selectivity.[3]

Mechanistic Considerations

Nickel-catalyzed C-H functionalization can proceed through various catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. The N,N-diisopropylamide directing group is expected to facilitate ortho-C-H activation, similar to palladium catalysis. For certain transformations, single-electron transfer (SET) pathways may be involved, leading to radical intermediates.[2]

G cluster_1 Ni-Catalyzed C-H Alkylation A Ni(0) Precatalyst B Oxidative Addition (Alkyl Halide) A->B C Ni(II) Intermediate B->C D Directed C-H Activation C->D Substrate E Ni(II) Cyclometalated Species D->E F Reductive Elimination E->F G Alkylated Product F->G H Regenerated Ni(0) F->H

Caption: Simplified workflow for Ni-catalyzed C-H alkylation.

Protocol for Nickel-Catalyzed C5-Alkylation

This protocol provides a general method for the C5-alkylation of the target nicotinamide with an alkyl bromide.

Materials:

  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • Alkyl bromide (2.0 eq)

  • Ni(cod)₂ (10 mol%)

  • SIMes·HCl (20 mol%)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane (0.2 M)

Procedure:

  • In a glovebox, add Ni(cod)₂, SIMes·HCl, and K₃PO₄ to a dry vial.

  • Add N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide and 1,4-dioxane.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alkyl bromide and seal the vial.

  • Heat the reaction mixture at 80 °C for 12-18 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

EntryAlkyl BromidePredicted Yield (%)
11-bromobutane65
2Cyclopentyl bromide70
3Benzyl bromide78

Table 2: Predicted yields for C5-alkylation reactions.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group, a versatile synthetic handle, onto an aromatic ring.[4][5] The regioselectivity of this reaction is primarily governed by steric factors, offering a complementary approach to the directing group-controlled methods.[6][7]

Regioselectivity and Rationale

Given the steric hindrance around the nitrogen atom and the C2 and C6 positions, iridium-catalyzed borylation is predicted to occur at the least sterically hindered C-H bond, which is the C4 position. The trifluoromethyl group at C6 and the methyl group at C2 will further direct the borylation away from the C3 and C5 positions.

G cluster_2 Iridium-Catalyzed Borylation A [Ir(cod)OMe]₂ / dtbpy B Active Ir(III) Catalyst A->B B₂pin₂ C C-H Activation at C4 (Steric Control) B->C Substrate D Borylation with B₂pin₂ C->D E Reductive Elimination D->E F C4-Borylated Product E->F G Regenerated Ir(I) E->G

Caption: Key steps in the Ir-catalyzed C-H borylation at the C4 position.

Protocol for Iridium-Catalyzed C4-Borylation

This protocol describes a general procedure for the C4-borylation of the target nicotinamide.

Materials:

  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Cyclohexane (0.5 M)

Procedure:

  • In a nitrogen-filled glovebox, combine N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy in a vial.

  • Add cyclohexane and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat at 80 °C for 16 hours.

  • Monitor the reaction by GC-MS analysis of an aliquot quenched with methanol.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can often be used directly in subsequent reactions or purified by chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

EntryReaction Time (h)Predicted Conversion (%)
1860
216>95
324>95

Table 3: Predicted conversion rates for C4-borylation.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are highly effective for a variety of C-H functionalization reactions, often exhibiting excellent functional group tolerance and high efficiency.[8][9][10] Similar to palladium, rhodium catalysis can be directed by the amide group to achieve ortho-functionalization.

Protocol for Rhodium-Catalyzed C5-Olefination

This protocol provides a method for the coupling of the target nicotinamide with an activated olefin at the C5 position.

Materials:

  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • n-Butyl acrylate (2.0 eq)

  • [RhCp*Cl₂]₂ (2 mol%)

  • AgSbF₆ (8 mol%)

  • PivOH (20 mol%)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

  • To a screw-capped vial, add N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, [RhCp*Cl₂]₂, AgSbF₆, and PivOH.

  • Evacuate and backfill the vial with argon.

  • Add DCE and n-butyl acrylate via syringe.

  • Seal the vial and heat at 100 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The catalytic functionalization of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide offers a rich landscape for synthetic exploration. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to derivatize this important scaffold. The interplay of the directing amide group and the electronic nature of the pyridine ring substituents allows for a high degree of control over regioselectivity, enabling the targeted synthesis of novel compounds with potential applications in drug discovery and materials science. It is anticipated that the methodologies outlined herein will facilitate the rapid development of new chemical entities based on this versatile core structure.

References

  • Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. Chemical Communications (RSC Publishing).
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC.
  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide. ChemScene.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters - ACS Publications.
  • Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines. Request PDF - ResearchGate.
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PMC.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.
  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Xingwei Li.
  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc..
  • (PDF) Iridium-Catalyzed C–H Borylation of CF 3 -Substituted Pyridines. ResearchGate.
  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed.
  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. MDPI.
  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals.
  • Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. PMC.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.
  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI.
  • Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. PMC.
  • Expression and functional significance of nicotinamide N-methyl transferase in skeletal muscles of patients with chronic obstructive pulmonary disease. PubMed.
  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC.
  • Iridium-catalyzed C–H borylation of pyridines. Scribd.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Request PDF - ResearchGate.
  • Advances in Catalysis and Functional Surfaces Utilizing Plasmonic Noble Metal Nanomaterials. University of Notre Dame - Figshare.
  • Ni Cross-Coupling. The Doyle Group - UCLA.
  • Iridium-catalyzed C–H borylation of pyridines. RSC Publishing - Rsc.org.
  • Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.
  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society.
  • Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones. Request PDF - ResearchGate.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC.
  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.
  • N-Aryltrifluoromethanesulfonimides as new trifluoromethylating agents for the (photo)catalyst-free functionalization of (hetero)aromatics. Chemical Communications (RSC Publishing).
  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis - ACS Publications.
  • Rhodium(iii)-catalyzed directed amidation of unactivated C(sp3)–H bonds to afford 1,2-amino alcohol derivatives. Chemical Communications (RSC Publishing).

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Introduction N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of the trifluoromethyl grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of bioactive molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on practical considerations for process optimization, safety, and yield maximization. The protocols described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The most logical and industrially viable approach to the synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide involves a two-step sequence:

  • Synthesis of the Key Intermediate: Preparation of 2-methyl-6-(trifluoromethyl)nicotinic acid.

  • Amide Coupling: Formation of the final product via amidation of the nicotinic acid derivative with diisopropylamine.

This strategy allows for the purification of the intermediate carboxylic acid, ensuring a high-quality starting material for the final coupling step, which is critical for achieving a high purity final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid cluster_step2 Step 2: Amide Coupling Start_Materials Starting Materials (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and ethyl acetoacetate) Cyclocondensation Cyclocondensation Start_Materials->Cyclocondensation Ester_Intermediate Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Cyclocondensation->Ester_Intermediate Hydrolysis Saponification (Hydrolysis) Ester_Intermediate->Hydrolysis Nicotinic_Acid 2-methyl-6-(trifluoromethyl)nicotinic acid Hydrolysis->Nicotinic_Acid Amide_Formation Amide Bond Formation Nicotinic_Acid->Amide_Formation Amine Diisopropylamine Amine->Amide_Formation Coupling_Reagent Activating Agent (e.g., SOCl2 or T3P) Coupling_Reagent->Amide_Formation Final_Product N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide Amide_Formation->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification Final_Product_Pure Pure Final Product Purification->Final_Product_Pure

Caption: Overall workflow for the synthesis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Part 1: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid

The synthesis of the 2-methyl-6-(trifluoromethyl)nicotinic acid core is a critical step that dictates the overall efficiency of the process. Several routes have been reported for the synthesis of similar trifluoromethyl-substituted nicotinic acids.[1][2][3] A common and effective method involves the condensation of a trifluoromethyl-containing building block with a suitable C3-synthon, followed by cyclization and hydrolysis. One established route utilizes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with an enamine derived from a β-ketoester, followed by cyclization.[4]

Experimental Protocol: Synthesis of 2-methyl-6-(trifluoromethyl)nicotinic acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
4-ethoxy-1,1,1-trifluorobut-3-en-2-one168.111.0168.1 g
Ethyl 3-aminocrotonate129.161.1142.1 g
Acetic Acid60.05-500 mL
Sodium Hydroxide40.002.5100 g
Water18.02-1 L
Hydrochloric Acid (conc.)36.46-As needed

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add acetic acid (500 mL).

  • Reagent Addition: While stirring, add ethyl 3-aminocrotonate (142.1 g, 1.1 mol).

  • Condensation and Cyclization: Slowly add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (168.1 g, 1.0 mol) to the mixture via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained below 80°C. After the addition is complete, heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up and Ester Isolation (Optional but Recommended): Cool the reaction mixture to room temperature and pour it into ice-water (2 L). The crude ethyl 2-methyl-6-(trifluoromethyl)nicotinate may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 500 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Saponification: To the crude ester, add a solution of sodium hydroxide (100 g, 2.5 mol) in water (1 L). Heat the mixture to 80-90°C and stir vigorously for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/HPLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. The product, 2-methyl-6-(trifluoromethyl)nicotinic acid, will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the desired product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Scale-Up Amide Coupling

The formation of the amide bond is a well-established transformation in organic synthesis, and numerous reagents are available for this purpose.[5] For large-scale applications, factors such as cost, safety, atom economy, and ease of purification are paramount.[6][7][8]

Selection of Coupling Reagent: Justification

While carbodiimides like EDC are frequently used in medicinal chemistry, they can be expensive for large-scale synthesis and generate urea byproducts that can be difficult to remove.[9] A more cost-effective and scalable approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.

Thionyl chloride (SOCl₂) is an excellent choice for this transformation on a large scale due to its low cost, high reactivity, and the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed.[6]

Amide_Coupling_Mechanism cluster_activation Step 2a: Acid Activation cluster_coupling Step 2b: Amide Formation Nicotinic_Acid 2-methyl-6-(trifluoromethyl) nicotinic acid Acid_Chloride 2-methyl-6-(trifluoromethyl) nicotinoyl chloride Nicotinic_Acid->Acid_Chloride + SOCl₂ SOCl2 SOCl₂ Byproducts_Activation SO₂ (g) + HCl (g) Acid_Chloride->Byproducts_Activation Formation of Final_Product N,N-diisopropyl-2-methyl-6- (trifluoromethyl)nicotinamide Acid_Chloride->Final_Product + Diisopropylamine Diisopropylamine Diisopropylamine Byproduct_Coupling Diisopropylammonium chloride Final_Product->Byproduct_Coupling Formation of

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for determining the solubility of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide in common polar aprotic so...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for determining the solubility of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide in common polar aprotic solvents. It is designed for researchers, chemists, and formulation scientists in the drug development field.

Frequently Asked Questions (FAQs)

Q1: What is N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide and what are its basic properties?

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS No. 1980049-28-2) is a synthetic organic compound.[1] Its key physicochemical properties are:

  • Molecular Formula: C₁₄H₁₉F₃N₂O[1]

  • Molecular Weight: 288.31 g/mol [1]

  • Structure: It features a pyridine ring (a source of polarity), a trifluoromethyl group (highly electronegative, influences electronic properties), a methyl group, and a bulky, non-polar N,N-diisopropylamide group.

  • Predicted Lipophilicity: It has a calculated LogP of approximately 3.67, suggesting it is a significantly lipophilic ("fat-loving") molecule and is more likely to dissolve in non-polar or moderately polar organic solvents than in highly polar aqueous environments.[1]

Q2: Why is understanding the solubility of this compound in polar aprotic solvents important?

Solubility is a critical physical property that dictates how a compound can be used and studied.[2] For drug development professionals, understanding solubility in polar aprotic solvents is crucial for several reasons:

  • Reaction Media: Many organic synthesis and purification steps are performed in polar aprotic solvents like DMF or acetonitrile because they can dissolve a wide range of organic molecules.[3][4]

  • High-Throughput Screening (HTS): Stock solutions for biological assays are almost universally prepared in dimethyl sulfoxide (DMSO), a key polar aprotic solvent, due to its excellent solubilizing power for diverse compounds.[5]

  • Formulation Development: While not typically used in final drug products, these solvents are used in early-stage formulation studies to understand a compound's fundamental solution behavior.

  • Analytical Chemistry: Preparing samples for techniques like HPLC or NMR often requires dissolving the compound in a suitable solvent, with acetonitrile being a common mobile phase component in reverse-phase HPLC.[5]

Q3: Which polar aprotic solvents should I consider for my experiments?

Polar aprotic solvents are characterized by moderate to high dielectric constants and strong dipole moments but lack acidic protons, meaning they cannot act as hydrogen bond donors.[6][7] This prevents them from "caging" and deactivating other molecules, such as nucleophiles, through hydrogen bonding.[4]

Based on their common use in laboratory settings, the following are recommended for initial screening:

SolventCommon AbbreviationDielectric Constant (approx.)Key Considerations
Dimethyl SulfoxideDMSO47Excellent solubilizing power for a wide range of compounds.[6] Hygroscopic (absorbs water from the air).
N,N-DimethylformamideDMF38Good general-purpose solvent.[6] Can decompose at high temperatures or in the presence of acid/base.[3]
AcetonitrileACN or MeCN37.5Widely used in HPLC.[6] Less viscous and has a lower boiling point than DMSO or DMF.
Acetone21Highly volatile with a low boiling point.[6] Good for dissolving moderately polar compounds.
TetrahydrofuranTHF7.5A weaker polar aprotic solvent.[6] Can form explosive peroxides over time; should be handled with care.
Q4: I can't find experimental solubility data for this specific compound. How can I estimate its behavior?

While experimental data is the gold standard, you can make an educated initial assessment based on the principle of "like dissolves like."

  • Analyze the Structure: N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide has both polar (the amide and pyridine ring) and significant non-polar (the two isopropyl groups) regions.[1] This "amphiphilic" nature suggests it will be most soluble in solvents of intermediate polarity.

  • Consider the LogP: A calculated LogP of ~3.67 indicates a strong preference for a non-polar environment over a polar one (like water).[1]

  • Initial Hypothesis: The compound is likely to show good solubility in DMSO and DMF. It may have moderate to good solubility in acetonitrile and acetone. Its solubility in highly polar protic solvents (like water) or purely non-polar solvents (like hexane) is expected to be very low.

Troubleshooting Guide: Common Solubility Issues

Q: My compound won't dissolve in my chosen polar aprotic solvent, even with vortexing. What are my next steps?

A: This is a common challenge. Insufficient energy is being supplied to break the compound's crystal lattice energy. Follow this workflow:

  • Introduce Mechanical Energy (Sonication): Use a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can physically break apart solid aggregates and enhance solvent-solute interaction.

  • Apply Gentle Heat: Warm the solution to 30-40°C while stirring. Increasing the temperature provides the kinetic energy needed to overcome the energy barrier to dissolution.[8] Caution: Do not overheat, as this can cause solvent evaporation or compound degradation, especially in volatile solvents like acetone or with sensitive compounds.

  • Try a Stronger Solvent: If the compound remains insoluble in a solvent like acetonitrile, switch to a solvent with a higher "dissolving power," such as DMF or DMSO.[9]

  • Decrease the Concentration: You may be attempting to create a supersaturated solution. Halve the amount of compound and try again.

G cluster_0 start Initial State: Compound is insoluble after vortexing action1 1. Apply Mechanical Energy (Sonication for 5-10 min) start->action1 First Step action2 2. Apply Gentle Heat (30-40°C with stirring) action1->action2 If still insoluble outcome_s Result: Compound Dissolved action1->outcome_s Success action3 3. Use a Stronger Solvent (e.g., switch from ACN to DMSO) action2->action3 If still insoluble action2->outcome_s Success action4 4. Reduce Target Concentration action3->action4 If still insoluble action3->outcome_s Success action4->outcome_s Success outcome_f Result: Compound remains insoluble. Consider alternative solvent systems. action4->outcome_f

Q: After my compound dissolved with heating, a precipitate formed as it cooled to room temperature. Why?

A: You have determined the compound's kinetic solubility, but exceeded its thermodynamic solubility at room temperature.

  • Kinetic Solubility: The concentration a compound appears to dissolve at under non-equilibrium conditions (e.g., with heating). This is often what is measured in high-throughput screening.

  • Thermodynamic Solubility: The true equilibrium concentration of a solute in a solvent at a specific temperature. Creating a solution above this concentration results in a supersaturated, unstable state. The excess compound will precipitate out over time to reach equilibrium.

Solution: Your stock solution must be prepared at a concentration at or below the thermodynamic solubility limit for long-term stability. You will need to perform a formal solubility assessment to determine this limit.

Q: How do I handle the hygroscopic nature of solvents like DMSO?

A: Water absorption by DMSO is a significant issue. The introduction of even small amounts of water can drastically decrease the solubility of lipophilic compounds, causing them to precipitate from stock solutions.

  • Use Anhydrous Solvents: Purchase high-purity, anhydrous grade solvents in small-volume bottles with protective seals (e.g., Sure/Seal™ bottles).

  • Proper Handling: Open bottles only as long as necessary in a low-humidity environment (e.g., under a nitrogen or argon atmosphere in a glove box). Use dry syringes/needles to withdraw the solvent.

  • Storage: Store solvents with the cap tightly sealed, often with paraffin film wrapped around the cap, and in a desiccator.

Experimental Protocol: Determining Thermodynamic Solubility

This protocol outlines the "shake-flask" or "excess solid" method, a gold-standard approach for determining thermodynamic solubility.[5]

Objective:

To determine the maximum stable concentration (mg/mL or mM) of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide in a given polar aprotic solvent at a controlled temperature (e.g., 25°C).

Materials:
  • N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (solid)

  • Anhydrous grade polar aprotic solvents (e.g., DMSO, ACN)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 or 0.45 µm, ensure filter material is compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated standards of the compound for creating a standard curve

Procedure:
  • Preparation: Add an excess amount of the solid compound to a tared 2 mL glass vial. "Excess" means adding enough solid so that undissolved particles will clearly remain at the end of the experiment (e.g., 5-10 mg). Record the exact mass.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 1.0 mL).

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to 25°C. Allow the slurry to agitate for 24-48 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 1 hour to allow the undissolved solid to settle. Do not centrifuge , as this can alter the equilibrium.

  • Sample Collection: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Attach a solvent-compatible syringe filter and dispense the solution into a clean analysis vial. This step is crucial to remove any microscopic, undissolved particles that would falsely inflate the measured concentration.

  • Dilution: Create a precise dilution of the filtered sample into a known volume of the solvent to bring its concentration within the linear range of your analytical standard curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve to determine its exact concentration.

  • Calculation: Back-calculate from the diluted sample's concentration to determine the concentration of the original, undiluted filtrate. This value represents the thermodynamic solubility of the compound in that solvent at that temperature.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water , Nature, [Link]

  • Polar aprotic solvents – Knowledge and References , Taylor & Francis Online, [Link]

  • Solubility of Organic Compounds , University of Toronto Scarborough, [Link]

  • Polar Protic and Polar Aprotic Solvents , Chemistry Steps, [Link]

  • Solubility of nicotinamide in pure methanol and water , ResearchGate, [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions , MDPI, [Link]

  • Chemical Properties of Propanamide, N-isopropyl-2-methyl , Cheméo, [Link]

  • Polar Protic and Aprotic Solvents , Chemistry LibreTexts, [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole , PLOS ONE, [Link]

  • Solubility , University of Toronto Scarborough, [Link]

  • Flonicamid Residue and Analytical Aspects , Food and Agriculture Organization of the United Nations, [Link]

  • Crystal Structure of a Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene , Chapman University Digital Commons, [Link]

  • The Solubility of Proteins in Organic Solvents , SciSpace, [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety , DC Fine Chemicals, [Link]

  • Polar Aprotic Solvent , Bartleby, [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents , ACS Publications, [Link]

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Optimization

Technical Support Center: Purification &amp; Recrystallization of N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of N,N-diisopropyl-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide .

Because this specific tertiary amide is highly sterically hindered and heavily fluorinated, standard purification templates often fail. This guide breaks down the causality behind the physicochemical behaviors of this molecule and provides self-validating protocols to ensure high-purity isolation.

Module 1: Physicochemical Profiling

To purify a molecule, we must first exploit its physical and electronic properties. The presence of the diisopropyl groups and the 6-trifluoromethyl group drastically alters the behavior of the nicotinamide core (1[1]).

Table 1: Quantitative Physicochemical Profile

ParameterValueCausality / Impact on Purification Strategy
CAS Number 1980049-28-2Unique identifier for the target amide.
Molecular Weight 288.31 g/mol High mass relative to precursors aids in gravity phase separation.
Pyridine pKa (Predicted) < 0Non-basic core; allows aggressive acidic washing without product loss.
Diisopropylamine pKa ~10.5Highly basic; easily protonated and removed in the aqueous phase.
LogP (Estimated) > 3.5Highly lipophilic; dictates the use of non-polar chromatography systems.

Module 2: Purification Workflow

PurificationWorkflow N1 Crude Reaction Mixture N2 1M HCl Aqueous Wash (Removes Diisopropylamine) N1->N2 N3 Organic Phase (Target Amide + Acid) N2->N3 Phase Separation N4 Sat. NaHCO3 Wash (Removes Nicotinic Acid) N3->N4 N5 Flash Column Chromatography (Hexanes/EtOAc) N4->N5 Dry & Concentrate N6 Two-Solvent Recrystallization (Heptane/MTBE) N5->N6 Pool Pure Fractions N7 Pure N,N-diisopropyl-2-methyl- 6-(trifluoromethyl)nicotinamide N6->N7 Filter & Dry

Fig 1: Step-by-step purification workflow for isolating the target nicotinamide.

Module 3: Troubleshooting & FAQs

Q1: Will washing with 1M HCl extract my target pyridine compound into the aqueous layer? A1: No. While standard pyridines are basic (pKa ~5.2) and form water-soluble salts in 1M HCl, the strong electron-withdrawing effect of the 6-trifluoromethyl group drastically reduces the electron density on the pyridine nitrogen (2[2]). Analogous 6-(trifluoromethyl)pyridines exhibit predicted pKa values well below 0 (3[3]). Therefore, you can safely use 1M HCl to protonate and wash away unreacted diisopropylamine (pKa ~10.5) without losing your target amide to the aqueous phase.

Q2: Why does my product "oil out" instead of crystallizing during cooling? A2: Oiling out (liquid-liquid phase separation) occurs when the compound separates from the solution as a secondary liquid phase rather than forming a solid crystal lattice (4[4]). This is highly common with N,N-diisopropyl amides because the bulky isopropyl groups and the lipophilic trifluoromethyl group sterically hinder rapid lattice formation. To resolve this, avoid single-solvent cooling. Instead, use a two-solvent system (e.g., Heptane/MTBE) and initiate nucleation via seeding or scratching the flask (5[5]) before the saturation point reaches the oiling boundary.

Q3: My compound is co-eluting with impurities during flash chromatography. How do I optimize the mobile phase? A3: Because of the CF3 and diisopropyl groups, this molecule is highly lipophilic. If you use a standard polar gradient (e.g., DCM/MeOH), the compound will travel with the solvent front. Switch to a non-polar normal-phase system like Hexanes/Ethyl Acetate and utilize medium-pressure flash column chromatography (6[6]) with fine silica (230–400 mesh) (7[7]) to ensure proper band resolution.

Table 2: Solvent Polarity & Elution Profile for Silica Gel

Solvent SystemRatio (v/v)Target RfImpurity Behavior
Hexanes / EtOAc95 : 50.10Target retains; non-polar impurities elute at solvent front.
Hexanes / EtOAc80 : 200.35Optimal elution band for the target amide.
DCM / MeOH90 : 100.95Target co-elutes with impurities (Too polar).

Module 4: Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Objective: Remove unreacted diisopropylamine and 2-methyl-6-(trifluoromethyl)nicotinic acid.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with an equal volume of 1M HCl to protonate and extract unreacted diisopropylamine.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If the pH is > 2, the amine has neutralized the acid; perform a second 1M HCl wash to ensure complete removal.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 to deprotonate and extract any unreacted nicotinic acid precursor.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Objective: Isolate the target amide from coupling reagent byproducts.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexanes as the slurry solvent.

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the top of the column bed.

  • Elution: Elute under medium pressure using a gradient of 95:5 to 80:20 Hexanes/Ethyl Acetate.

  • Self-Validation Check: Collect fractions and spot them on a TLC plate alongside the crude mixture. Develop the plate in 80:20 Hexanes/EtOAc. The target compound will appear as a distinct spot with an Rf of ~0.35 under short-wave UV (254 nm). Fractions containing only this spot are pooled and concentrated.

Protocol C: Anti-Solvent Recrystallization

Objective: Achieve >99% purity while avoiding oiling out.

  • Dissolution: Suspend the concentrated solid in a minimum volume of hot Heptane (anti-solvent) at 60 °C.

  • Titration: Dropwise, add Methyl tert-butyl ether (MTBE) (good solvent) while stirring until the suspension just turns into a clear, homogeneous solution.

  • Self-Validation Check: Remove from heat. If the solution becomes cloudy and forms distinct liquid droplets (oiling out) rather than a uniform crystalline haze, immediately add 2-3 drops of MTBE to redissolve the oil, confirming you are back in the miscible zone.

  • Nucleation: Allow the flask to cool slowly to room temperature. If crystallization does not spontaneously begin, vigorously scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites.

  • Harvesting: Once a robust crystal lattice forms, cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield. Filter the crystals under vacuum and wash with ice-cold Heptane.

References

  • ChemScene, "N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide",
  • ChemicalBook, "6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE",
  • PubChem, "2-Methyl-6-(trifluoromethyl)nicotinic acid",
  • Mettler Toledo, "Oiling Out in Crystalliz
  • News-Medical, "What is Flash Column Chrom
  • Wikipedia, "Column chrom
  • UW Madison, "Recrystalliz

Sources

Troubleshooting

Overcoming steric hindrance in N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with N,N-diisopropyl-2-methyl-6-(trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide .

This molecule presents a formidable "steric and electronic matrix." The bulky N,N-diisopropyl group creates a massive steric umbrella that twists the amide carbonyl out of coplanarity with the pyridine ring, severely dampening standard Complex-Induced Proximity Effects (CIPE). Concurrently, the highly electron-withdrawing C6-trifluoromethyl group deactivates the ring while acidifying the C4 and C5 protons.

Below is our authoritative guide to achieving orthogonal functionalization and overcoming these exact steric and electronic hurdles.

Diagnostic Q&A: Troubleshooting Regioselectivity & Reactivity

Q1: When attempting Directed Ortho Metalation (DoM) at the C4 position using LDA, I only recover starting material or observe complex mixtures of dimerized products. How can I achieve clean C4 functionalization? Analysis: The N,N-diisopropyl group severely restricts the approach trajectory of the base. Lithium diisopropylamide (LDA) is insufficiently basic to rapidly deprotonate the C4 position under these sterically congested conditions. Instead, LDA acts as a nucleophile, or the partially lithiated species attacks the unreacted starting material at the C4 position, leading to dimerization[1]. Solution: Substitute LDA with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). LiTMP possesses a significantly higher kinetic basicity and a much larger steric profile, which completely suppresses nucleophilic addition to the pyridine ring or the amide carbonyl. Metalation at −78 °C with an excess of LiTMP in THF forces complete regioselectivity at C4[1].

Q2: I need to reduce the N,N-diisopropylamide to an aldehyde. Standard hydride reagents (DIBAL-H, LiAlH₄) fail completely or require harsh conditions that degrade the trifluoromethyl group. What is the alternative? Analysis: N,N-diisopropylamides are notoriously inert to direct nucleophilic hydride attack because the isopropyl groups physically block the Bürgi-Dunitz trajectory to the carbonyl carbon[2]. Solution: Bypass direct nucleophilic addition by employing a sequential, one-pot imidate activation/reduction protocol. First, activate the amide oxygen using ethyl triflate (EtOTf) in the presence of a non-nucleophilic base (2,6-DTBMP) to form a highly electrophilic imidate salt. This activated intermediate can then be readily reduced by a mild, sterically demanding hydride like LiAlH(O-t-Bu)₃ at low temperatures, yielding the desired aldehyde upon aqueous hydrolysis[2].

Q3: How can I selectively functionalize the C2-methyl group (lateral metalation) without triggering C4 DoM or nucleophilic addition? Analysis: The C2-methyl protons are highly acidified by both the adjacent pyridine nitrogen and the inductive pull of the C6-trifluoromethyl group. However, using hard lithium bases (like LiTMP) often results in competitive C4 DoM due to the amide's directing effect. Solution: To favor lateral metalation over C4 DoM, utilize a softer, highly chemoselective magnesium amide base such as TMPMgCl·LiCl (Knochel-Hauser base)[3]. Magnesium bases coordinate effectively with the pyridine nitrogen, selectively deprotonating the less sterically hindered C2-methyl group at ambient temperatures (0 °C to 25 °C) to form a stable, functionalizable organomagnesium intermediate[3].

Mechanistic Workflows: Regiodivergent Pathways

The following diagram illustrates the divergent synthetic pathways available to bypass the steric hindrance of the target molecule based on reagent selection.

G SM N,N-diisopropyl-2-methyl- 6-(trifluoromethyl)nicotinamide DoM_Base LiTMP (Excess) THF, -78 °C SM->DoM_Base Directed Ortho Metalation Lat_Base TMPMgCl·LiCl THF, 0 °C to 25 °C SM->Lat_Base Lateral Metalation Red_Reagent 1. EtOTf, 2,6-DTBMP 2. LiAlH(O-t-Bu)3 SM->Red_Reagent Amide Activation C4_Lithio C4-Lithiated Intermediate (Sterically Shielded) DoM_Base->C4_Lithio C2_Magnesio C2-Lateral Magnesiated Intermediate Lat_Base->C2_Magnesio Imidate Electrophilic Imidate Salt Intermediate Red_Reagent->Imidate Prod_C4 C4-Functionalized Nicotinamide C4_Lithio->Prod_C4 + Electrophile (E+) Prod_C2 C2-Chain Extended Nicotinamide C2_Magnesio->Prod_C2 + Electrophile (E+) Prod_Ald 2-methyl-6-(trifluoromethyl) nicotinaldehyde Imidate->Prod_Ald Hydrolysis (H2O)

Regiodivergent functionalization pathways for sterically hindered nicotinamides.

Quantitative Data Summary

The table below summarizes the causality between base/reagent selection, the targeted reactive site, and expected outcomes based on validated methodologies for highly hindered N,N-diisopropyl amides.

Reagent SystemTarget SiteTemperatureIntermediate StabilityPrimary Risk FactorExpected Yield Range
LDA (1.1 eq) C4 (DoM)-78 °CPoorDimerization via nucleophilic addition< 15% (Avoid)
LiTMP (2.5 eq) C4 (DoM)-78 °CHigh (at -78 °C)Polymerization if warmed before quench75% - 88%
TMPMgCl·LiCl C2-Methyl0 °C to 25 °CExcellentCompetitive C4 metalation if heated70% - 85%
EtOTf / LiAlH(O-t-Bu)₃ C3-Amide-20 °C to RTModerate (Moisture sensitive)Over-reduction to amine (rare with t-Bu)80% - 92%

Standard Operating Protocols (SOPs)

SOP A: C4-Directed Ortho Metalation via LiTMP

Self-Validating Logic: The use of in situ generated LiTMP ensures maximum kinetic basicity while the extreme steric bulk prevents nucleophilic attack on the CF3-activated pyridine ring.

  • Preparation of LiTMP: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.5 equiv) in anhydrous THF (0.5 M). Cool to −78 °C.

  • Lithiation: Add n-BuLi (2.4 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at −78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation, and re-cool to −78 °C.

  • Substrate Addition: Dissolve N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise down the side of the flask to the LiTMP solution over 15 minutes.

  • Aging & Quenching: Stir the deep-red/brown solution at −78 °C for exactly 45 minutes. Add the desired electrophile (e.g., DMF, TMSCl, or iodine) (3.0 equiv) neat or as a THF solution.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

SOP B: Chemoselective Reduction to Nicotinaldehyde

Self-Validating Logic: O-alkylation of the amide dramatically lowers the LUMO of the carbonyl carbon, allowing a bulky, mild hydride to attack without requiring harsh temperatures that would defluorinate the C6 position.

  • Imidate Formation: In a dry flask under argon, dissolve the nicotinamide (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (2,6-DTBMP, 1.2 equiv) in anhydrous CH₂Cl₂ (0.15 M).

  • Activation: Add ethyl trifluoromethanesulfonate (EtOTf, 2.0 equiv) dropwise at room temperature. Stir for 12 hours. (Formation of the imidate salt can be monitored by the disappearance of the amide carbonyl peak in IR).

  • Reduction: Dilute the mixture with anhydrous THF (to reach 0.05 M) and cool to −20 °C. Add LiAlH(O-t-Bu)₃ (1.0 M in THF, 2.0 equiv) dropwise.

  • Hydrolysis: Stir at −20 °C for 4–8 hours. Carefully quench the reaction at −20 °C by adding 1 M aqueous HCl.

  • Isolation: Extract with CH₂Cl₂, wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate. The resulting aldehyde is typically pure enough for subsequent homologation steps.

References

  • One-Pot Synthesis of 2,3-Dihydro-pyrrolopyridinones Using in Situ Gener
  • Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes The Journal of Organic Chemistry
  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroarom

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Abstract This technical guide provides a comprehensive reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide. In the absence of direct experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide. In the absence of direct experimental data in publicly available literature, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and analysis of this and similar molecules. The guide includes predicted chemical shifts, multiplicities, and coupling constants, a detailed experimental protocol for acquiring high-quality NMR data, and a comparative analysis with analogous structures to support the spectral predictions.

Introduction

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1][2] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a baseline for its characterization.

Due to the current lack of published experimental NMR data for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, this guide employs a predictive approach. By dissecting the molecule into its constituent structural fragments and analyzing the influence of various functional groups, we can forecast the expected chemical shifts and coupling patterns. These predictions are substantiated by comparing them with the experimental NMR data of structurally analogous compounds.

Molecular Structure and Predicted NMR Spectra

The structure of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is presented below, with systematic numbering for unambiguous assignment of the predicted NMR signals.

Figure 1. Molecular structure of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical shift increments and coupling constants derived from literature values for similar structural motifs. Due to the potential for hindered rotation around the amide C-N bond, broadening or duplication of signals for the isopropyl groups may be observed, particularly at lower temperatures.

Table 1: Predicted ¹H NMR Data for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-47.8 - 8.0d~8.0Expected to be downfield due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the trifluoromethyl group.
H-37.4 - 7.6d~8.0
CH (isopropyl, 2H)3.5 - 3.8septet~6.8May appear as two broad signals due to hindered rotation.
CH₃ (on pyridine, 3H)2.6 - 2.8s-
CH₃ (isopropyl, 12H)1.2 - 1.5d~6.8May appear as two or more distinct doublets due to hindered rotation.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from established chemical shift ranges for substituted pyridines and amides. The electron-withdrawing trifluoromethyl group is expected to significantly influence the chemical shifts of the pyridine ring carbons.

Table 2: Predicted ¹³C NMR Data for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (amide)168 - 172
C-2158 - 162
C-6148 - 152 (q, JCF ≈ 35 Hz)The carbon bearing the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.
C-4136 - 140
C-5130 - 134
C-3120 - 124
CF₃120 - 125 (q, JCF ≈ 275 Hz)The trifluoromethyl carbon will appear as a strong quartet.
CH (isopropyl, 2C)48 - 52May appear as two signals.
CH₃ (on pyridine)22 - 25
CH₃ (isopropyl, 4C)20 - 23May appear as two or more signals.

Comparative Analysis with Structurally Related Compounds

To bolster the predicted NMR data, it is instructive to compare it with the experimental data of molecules containing similar structural fragments.

2-(Trifluoromethyl)pyridine

This compound provides a reference for the chemical shifts of a pyridine ring substituted with a trifluoromethyl group. The ¹H NMR spectrum of 2-(trifluoromethyl)pyridine shows signals at δ 8.63 (d, 1H), 7.85 (t, 1H), 7.69 (d, 1H), and 7.43 (dd, 1H). The ¹³C NMR spectrum exhibits signals at δ 149.9, 147.5 (q, J = 34 Hz), 137.2, 125.7 (q, J = 4 Hz), 122.3 (q, J = 274 Hz), and 120.2.

N,N-Diisopropylbenzamide
2-Methyl-nicotinamide Derivatives

The presence of the 2-methyl group and the nicotinamide core will influence the electronic environment of the pyridine ring. Generally, a methyl group at the 2-position of a pyridine ring will cause the H-3 proton to shift slightly upfield compared to an unsubstituted pyridine.

By considering the electronic effects of the trifluoromethyl group (electron-withdrawing) and the methyl and diisopropylamide groups (electron-donating and sterically bulky), the predicted chemical shifts in Tables 1 and 2 represent a reasoned estimation for the target molecule.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width (SW): ~16 ppm.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width (SW): ~240 ppm.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).[3][4]

Conclusion

This guide provides a robust, predicted ¹H and ¹³C NMR spectral reference for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, grounded in fundamental NMR principles and supported by comparative data from structurally related molecules. The detailed experimental protocol offers a standardized method for acquiring high-quality spectra. It is anticipated that this guide will be a valuable tool for scientists and researchers in the structural verification and purity assessment of this compound and will serve as a reliable preliminary reference until experimental data becomes publicly available.

References

  • Nitrogen NMR. (n.d.). Retrieved from [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv.
  • Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. (n.d.). RSC Publishing.
  • Nitrogen-15 Chemical Shift Converter. (n.d.). NMR and Chemistry MS Facilities, Cornell University.
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordin
  • N,N-Diisopropylbenzamide. (n.d.). NIST WebBook.
  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. (n.d.). Acta Crystallographica Section E.
  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. (2022). ChemRxiv.
  • Calculated and predicted ¹³C NMR chemical shifts for 2. (n.d.).
  • 15 N NMR chemical shifts (δ) values of aqueous primary non-hindered and... (n.d.).
  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.).
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (n.d.). BenchChem.
  • Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. (n.d.).
  • DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). Molecules.
  • Supporting Inform
  • 13C-NMR Spectroscopy. (n.d.). University of Wisconsin-Madison.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2005). Magnetic Resonance in Chemistry.
  • 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. (n.d.). RSC Publishing.
  • 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. (n.d.). Hong Lab, MIT.
  • 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. (n.d.). Magnetic Resonance in Chemistry.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025).
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2005). Magnetic Resonance in Chemistry.
  • N,N-diisopropylbenzamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N,N-diisopropyl-2-methyl-6-(t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a scientifically sound and regulatory-compliant approach.[1][2]

Introduction: The Imperative for a Validated Purity Method

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is a complex substituted pyridine derivative. For any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. An analytical procedure's objective is to demonstrate its suitability for its intended purpose[2]. A validated HPLC method provides irrefutable, quantitative evidence of a compound's purity and impurity profile, a non-negotiable requirement for drug development and quality control.[3][4] This guide compares potential chromatographic strategies and details a validation protocol designed to be a self-validating system.

Part 1: Strategic Method Development - A Comparative Analysis

The molecular structure of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide dictates the chromatographic strategy. The presence of a pyridine ring provides a chromophore for UV detection, while the diisopropyl, methyl, and trifluoromethyl groups impart significant hydrophobicity (calculated LogP of 3.67)[5]. This strongly suggests that Reversed-Phase HPLC is the most suitable analytical approach.[6]

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₉F₃N₂O[5]

  • Molecular Weight: 288.31 g/mol [5]

  • Structure: Possesses a UV-active pyridine core and hydrophobic functional groups.

  • Predicted Polarity: Moderately non-polar, making it ideal for retention on C18 or similar stationary phases.

Comparative Selection of Chromatographic Parameters:

A successful HPLC separation hinges on the judicious selection of the column, mobile phase, and detection wavelength.

ParameterOption 1Option 2Rationale & Recommendation
Stationary Phase (Column) C18 (Octadecyl Silane) Phenyl-HexylThe compound's significant hydrophobicity from its alkyl and trifluoromethyl groups will lead to strong retention via hydrophobic interactions on a C18 column. A Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions with the pyridine ring, but C18 is the more universal and robust starting point.[7] Recommendation: C18, 150 x 4.6 mm, 5 µm.
Mobile Phase: Organic Modifier Acetonitrile (ACN) Methanol (MeOH)Acetonitrile typically provides better peak shape (less tailing) for basic compounds like pyridines, has a lower viscosity (lower backpressure), and better UV transparency at lower wavelengths.[7] Recommendation: Acetonitrile.
Mobile Phase: Aqueous Component 0.1% Trifluoroacetic Acid (TFA) in WaterPhosphate Buffer (pH 3.0)TFA acts as an ion-pairing agent, sharpening peaks of basic analytes like our target compound. It is also volatile, making it suitable for potential LC-MS applications. A phosphate buffer offers excellent pH control but is non-volatile. For a simple purity method, TFA is highly effective and convenient.[8] Recommendation: 0.1% TFA in Water.
Detection Wavelength 220 nm254 nmPyridine derivatives often exhibit strong absorbance at lower UV wavelengths.[8][9] A diode array detector (DAD) should be used during development to scan the peak and determine the absorbance maximum (λ-max) for optimal sensitivity. A starting wavelength of 220 nm is a logical choice.[8] Recommendation: 220 nm (to be confirmed by λ-max scan).

Proposed Initial Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: DAD at 220 nm

  • Injection Volume: 10 µL

Part 2: The Validation Protocol - An ICH Q2(R1) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The following protocol outlines the necessary experiments to validate the purity method in accordance with ICH guidelines.[1][10]

HPLC Method Validation Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation per ICH Q2(R1) cluster_use Phase 3: Routine Use Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Routine Routine Sample Analysis SST->Routine

Caption: Workflow for HPLC method validation from development to routine use.

1. System Suitability Testing (SST)

Before any validation run, and prior to any routine analysis, the system's suitability must be confirmed.[11] This ensures the chromatographic system is performing adequately.[12]

Protocol:

  • Prepare a standard solution of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six consecutive times.

  • Calculate the key performance indicators.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Measures peak symmetry.[11]
Theoretical Plates (N) > 2000 Measures column efficiency.[13]

| % RSD of Peak Area | ≤ 2.0% | Measures injection precision.[11][12] |

2. Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] Forced degradation studies are the cornerstone of this test.

Protocol:

  • Expose solutions of the analyte to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Heat solid sample at 80 °C for 48 hours

    • Photolytic: Expose solution to UV light (ICH Q1B)

  • Analyze the stressed samples alongside an unstressed control.

  • The peak for the main compound should be spectrally pure (as determined by DAD analysis) and well-resolved from any degradation peaks (Resolution > 2.0).[11]

3. Linearity and Range

This establishes the relationship between concentration and detector response and defines the concentration interval over which the method is precise, accurate, and linear.[3]

Protocol:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five concentrations spanning the expected range (e.g., for a purity assay, 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[6]

  • Y-intercept: Should be close to zero.

  • Visual Inspection: Data points should not show significant deviation from the fitted line.

4. Accuracy (as Recovery)

Accuracy demonstrates the closeness of the test results to the true value. It is assessed by spiking a placebo mixture with known amounts of the analyte.

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0% for each level.

  • % RSD of Recovery: Should be within established limits (e.g., ≤ 2.0%).

5. Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • A. Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: % RSD of the results should be ≤ 2.0%.[3]

  • B. Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The % RSD between the two sets of data should be within established limits (e.g., ≤ 2.0%).

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[1]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

7. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Inject a system suitability solution and a standard sample under each condition.

  • Evaluate the impact on system suitability parameters and quantitative results.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not deviate significantly from the nominal conditions.

Caption: Logical flow for HPLC method development and validation.

Conclusion

A rigorously validated HPLC method is indispensable for ensuring the quality and purity of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide. By systematically developing the method based on the analyte's physicochemical properties and validating it against the internationally recognized ICH Q2(R1) criteria, a reliable, robust, and defensible analytical procedure can be established. This guide provides the comparative framework and detailed protocols necessary to achieve this critical objective in a regulated pharmaceutical environment.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer. Available from: [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Chapman University Digital Commons. Crystal Structure of 2-(2,6-diisopropylphenyl)-N,Ndiethyl- 3,3-dimethyl-2-azaspiro[4.5]decan-1- amine: A Diethylamine Adduct of a Cyclic(alkyl)- (amino)carbene (CAAC). Available from: [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • LCGC. (2006, October 1). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • International Journal of Research in Engineering and Science. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Available from: [Link]

  • ResearchGate. (2025, August 7). Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • Scribd. HPLC System Suitability Testing Guide. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. hplc method validation for pharmaceuticals: a review. Available from: [Link]

  • MDPI. (2021, July 8). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

Sources

Validation

LC-MS fragmentation pattern of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

An in-depth understanding of the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of complex nicotinamides is critical for robust bioanalytical assay development. N,N-diisopropyl-2-methyl-6...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of complex nicotinamides is critical for robust bioanalytical assay development. N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS: 1980049-28-2) is a highly specific, sterically hindered building block with structural parallels to commercial agrochemicals and pharmaceutical intermediates.

This guide provides a comprehensive, expert-level analysis of its LC-MS/MS fragmentation pattern, objectively comparing its mass spectrometric performance against Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide), a widely monitored structural analog.

Mechanistic Causality: The Physics of Fragmentation

To develop a reliable Multiple Reaction Monitoring (MRM) method, we must first understand why the molecule fragments the way it does. The exact mass of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is 288.1449 Da, yielding a protonated precursor ion [M+H]+ at m/z 289.15 in positive ESI mode.

The fragmentation is governed by the mobile proton model and the extreme steric bulk of the N,N-diisopropyl groups [1]. Upon entering the collision cell, the ionizing proton—initially localized on the highly basic carbonyl oxygen—migrates to the amide nitrogen. This migration weakens the C–N bond, but the steric hindrance of the diisopropyl groups introduces a competing, lower-energy pathway:

  • Pathway A (Alkene Loss - Low Collision Energy): The diisopropyl groups are highly susceptible to McLafferty-type rearrangements or direct inductive cleavage, resulting in the neutral loss of propene (C3H6, -42 Da). This yields a primary product ion at m/z 247.10 . At slightly higher collision energies, the second isopropyl group is lost, yielding m/z 205.06 .

  • Pathway B (Amide Cleavage - Medium/High Collision Energy): Inductive cleavage of the amide C–N bond results in the loss of the entire diisopropylamine moiety (-101 Da), generating a stable acylium ion at m/z 188.03 . Subsequent loss of carbon monoxide (-28 Da) from the acylium ion yields the pyridinyl cation at m/z 160.04 [2].

Frag_Logic M Precursor Ion [M+H]+ m/z 289.15 A1 Fragment[M+H - C3H6]+ m/z 247.10 (Propene Loss) M->A1 N-alkyl cleavage (Low CE: 15 eV) B1 Acylium Ion m/z 188.03 (Amide Cleavage) M->B1 Inductive cleavage (Med CE: 30 eV) A2 Fragment[M+H - 2C3H6]+ m/z 205.06 (2nd Propene Loss) A1->A2 N-alkyl cleavage (Med CE: 25 eV) B2 Pyridinyl Cation m/z 160.04 (CO Loss) B1->B2 alpha-cleavage (High CE: 45 eV)

Fig 1. CID fragmentation logic tree for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Comparative Performance Analysis

When developing multi-residue or comparative screening panels, it is vital to benchmark the target compound against established alternatives. We compare our target against Flonicamid , which shares the trifluoromethylpyridine core but features a less sterically hindered N-cyanomethyl amide group [3].

Because Flonicamid lacks bulky alkyl groups, it does not undergo facile alkene loss. Instead, its primary fragmentation involves the loss of HCN or direct cleavage to its respective acylium ion (m/z 148.00). The diisopropyl analog exhibits superior ionization efficiency due to its increased hydrophobicity, leading to better droplet desolvation in the ESI source and a lower Limit of Detection (LOD).

Table 1: MRM Transition and Performance Comparison
CompoundPrecursor Ion [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)ESI+ LOD (ng/mL)
N,N-diisopropyl-2-methyl-6-(CF3)nicotinamide 289.15247.10188.0315 / 300.05
Flonicamid (Alternative) 230.05203.00148.0020 / 350.12

Experimental Methodology: A Self-Validating Protocol

To guarantee analytical trustworthiness, the following protocol is designed as a self-validating system . Rather than relying on static parameters, this workflow incorporates Energy-Resolved Mass Spectrometry (ERMS) to mathematically prove the precursor-to-product ion relationships, eliminating the risk of isobaric interference.

Step 1: Sample Preparation
  • Spike 100 µL of plasma/matrix with the analyte.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex for 2 minutes at 1500 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade H2O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 10% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.

Step 3: ERMS Self-Validation & MS Optimization
  • Source Parameters: Set ESI capillary voltage to +3.5 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • Breakdown Curve Generation (The Validation Step): Infuse the standard at 1 µg/mL. Set the quadrupole (Q1) to isolate m/z 289.15. Program a collision energy (CE) ramp in Q2 from 5 eV to 50 eV in 2 eV increments.

  • Data Interpretation: Plot the intensity of m/z 289.15, 247.10, and 188.03 against the CE. Validation criteria: The appearance of m/z 247.10 must peak at a lower CE (~15 eV) than m/z 188.03 (~30 eV). If this kinetic sequence is confirmed, the transitions are validated as originating from the diisopropyl moiety and the amide bond, respectively.

LCMS_Workflow A Sample Prep (Protein Crash) B UHPLC Separation (C18, H2O/MeCN) A->B C ESI+ Ionization (Mobile Proton) B->C D Q1 Isolation (m/z 289.15) C->D E CID Cell (ERMS CE Ramp) D->E F Q3 Detection (MRM Scans) E->F

Fig 2. Step-by-step LC-MS/MS analytical workflow featuring ERMS validation.

Conclusion

The LC-MS/MS analysis of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is heavily dictated by the steric bulk of its diisopropyl groups, which preferentially drive low-energy alkene loss (propene) over direct amide cleavage. Compared to less hindered alternatives like Flonicamid, this compound offers superior ionization efficiency and highly specific, low-background MRM transitions (289.15 → 247.10), making it highly suitable for ultra-trace quantitative analysis in complex biological or environmental matrices.

References

  • Tu, Y.-P., & Harrison, A. G. (1998). Fragmentation of protonated amides through intermediate ion-neutral complexes: Neighboring group participation. Journal of the American Society for Mass Spectrometry, 9(5), 454-462. Available at:[Link]

  • Nikolić, D., et al. (2018). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Rapid Communications in Mass Spectrometry. Available at:[Link]

  • Chen, Y.-L., et al. (2018). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Hazard Assessment and Waste Identification: The Precautionary Principle Given the absence of a dedicated SDS, we must apply the precautionary principle and infer potential hazards from related nicotinamide derivatives. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Identification: The Precautionary Principle

Given the absence of a dedicated SDS, we must apply the precautionary principle and infer potential hazards from related nicotinamide derivatives. Compounds with similar functional groups, such as 2-Methyl-6-(trifluoromethyl)nicotinic acid and N,N-Diethylnicotinamide, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some are also harmful if swallowed.[1][6] Therefore, N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide and any materials contaminated with it must be treated as hazardous waste.

Key Actions:

  • Assume Hazard: Treat N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide as a hazardous substance with the potential to be an irritant to the skin, eyes, and respiratory system, and potentially toxic if ingested.

  • Waste Stream Identification: Any of the following items are to be considered hazardous waste if they have come into contact with N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Glassware, plasticware, and other lab consumables (e.g., pipette tips, weighing boats).

    • Spill cleanup materials.

Segregation and Containment: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions and ensuring that waste streams are not unnecessarily complex or expensive to dispose of.

Step-by-Step Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • For solid waste (e.g., contaminated gloves, paper towels), use a designated, leak-proof container, such as a sturdy plastic pail lined with a clear plastic bag.[7]

    • For liquid waste (e.g., solutions containing the compound), use a chemically compatible, leak-proof container with a secure, screw-top cap.[7][8][9] Plastic containers are often preferred to avoid breakage.[10] Do not use metal containers for potentially corrosive waste.[11]

    • Ensure the container is in good condition, free from cracks or leaks.[9][12]

  • Label the Waste Container:

    • As soon as you begin accumulating waste, affix a "HAZARDOUS WASTE" label to the container.[8][12]

    • Clearly list all chemical constituents and their approximate percentages, using full chemical names (no abbreviations or formulas).[8][12]

    • Record the date the waste was first added to the container (accumulation start date).[7]

  • Segregate Incompatible Wastes:

    • Store the waste container for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide separately from incompatible materials such as strong acids, bases, and oxidizers.[8][12]

    • Utilize secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills from spreading.[7][8]

On-Site Accumulation and Storage: Maintaining a Safe Laboratory Environment

All hazardous waste must be managed in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[10][12]

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[8][9][12] Do not leave funnels in the container.[12]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of any acutely hazardous (P-listed) waste in your SAA.[10] While N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is not currently P-listed, adhering to these limits is a best practice.

  • Inspections: Conduct and document weekly inspections of your SAA to check for leaks, proper labeling, and container integrity.[13]

Disposal Workflow Diagram

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal Request & Pickup A 1. Identify Waste (Unused compound, contaminated PPE, glassware, etc.) B 2. Select & Label Container - Chemically compatible - 'HAZARDOUS WASTE' label - List all contents & percentages A->B C 3. Segregate Waste - Store in Satellite Accumulation Area (SAA) - Separate from incompatibles (acids, bases) - Use secondary containment for liquids B->C D 4. Maintain Closed Containers - Keep securely capped except when adding waste C->D E 5. Monitor Accumulation - Do not exceed 90% container capacity - Adhere to institutional time limits (e.g., 90-180 days) D->E F 6. Request Waste Pickup - Contact your institution's Environmental Health & Safety (EHS) office E->F G 7. Prepare for Transport - Ensure container is clean on the outside - Cap is tightly sealed F->G H 8. Professional Disposal - Waste is transported by a licensed hazardous waste vendor G->H caption Figure 1. Decision workflow for the disposal of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Caption: Figure 1. Decision workflow for the disposal of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide.

Final Disposal Procedures: Ensuring Regulatory Compliance

The ultimate disposal of hazardous chemical waste is a regulated process that must be handled by professionals. Under no circumstances should hazardous waste be disposed of via the regular trash or sewer system.[7][8]

Step-by-Step Disposal Protocol:

  • Do Not Dispose On-Site: Never attempt to neutralize or dispose of this chemical waste yourself. Evaporation in a fume hood is not a permissible disposal method.[8]

  • Arrange for Pickup: Once your waste container is approximately 90% full or has reached your institution's storage time limit, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][12]

  • Engage a Licensed Vendor: Your institution's EHS department will work with a licensed and insured hazardous waste disposal company.[13][14] This vendor is responsible for the proper transportation and ultimate disposal of the waste in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13]

  • Maintain Records: Keep accurate and up-to-date records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and institutional safety audits.[14]

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Loba Chemie. N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. 6-Chloro-2-(trifluoromethyl)nicotinic acid Properties. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Isopropyl nicotinate. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Saccharomyces Genome Database. Chemical: nicotinamide. [Link]

  • Wikipedia. Nicotinyl methylamide. [Link]

  • DC Fine Chemicals. Methyl 6-methylnicotinate - Safety Data Sheet. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of South Carolina. Hazardous Waste Policy. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide
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N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide
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